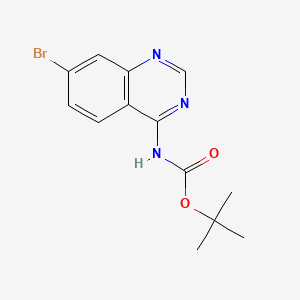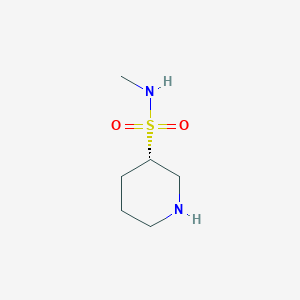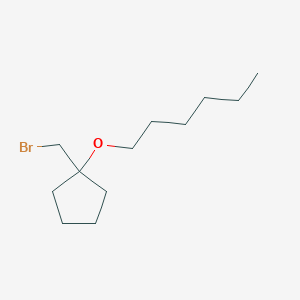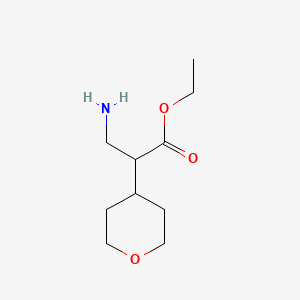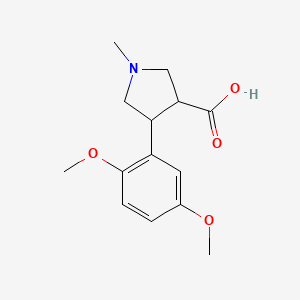
1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a thiophene ring substituted with bromine and chlorine atoms, and an amine group attached to the methanamine moiety. This compound is often used in research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride typically involves the halogenation of thiophene derivatives followed by amination. One common method includes the bromination and chlorination of thiophene to obtain 5-bromo-3-chlorothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to yield the desired product. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiols and thioethers are typical reduction products.
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms and the amine group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
- 1-(2-Chlorothiophen-3-yl)methanamine hydrochloride
- (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride
- (5-Chlorothiophen-2-yl)methanamine hydrochloride
Comparison: 1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents can influence the compound’s electronic properties, making it more versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C5H6BrCl2NS |
|---|---|
Peso molecular |
262.98 g/mol |
Nombre IUPAC |
(5-bromo-3-chlorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5BrClNS.ClH/c6-5-1-3(7)4(2-8)9-5;/h1H,2,8H2;1H |
Clave InChI |
AOCZYUQFKFLXGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Cl)CN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B13488074.png)
![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)
![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)


![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
